lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate

Description

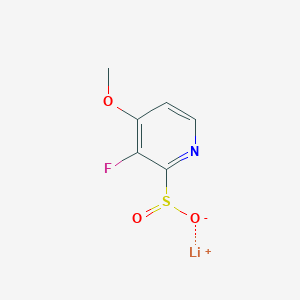

Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate (CAS: 2193061-24-2) is a lithium salt featuring a pyridine ring substituted with fluorine at position 3, methoxy at position 4, and a sulfinate group at position 2. Its molecular formula is C₆H₇FLiNO₃S, with a molecular weight of 199.12 g/mol . This compound belongs to the class of heteroaromatic sulfinates, which are increasingly studied for their applications in organic synthesis, coordination chemistry, and materials science.

Properties

IUPAC Name |

lithium;3-fluoro-4-methoxypyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S.Li/c1-11-4-2-3-8-6(5(4)7)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDPXCZZHKTSBB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=C(C(=NC=C1)S(=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FLiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Fluorination of Pyridine N-Oxides

Building on the methodology described by, meta-fluorination of pyridine N-oxides offers a pathway to introduce fluorine at position 3. For example, fluorination of 4-nitropyridine N-oxide with a fluorinating agent such as Selectfluor™ or [18F]fluoride under mild conditions yields 3-fluoro-4-nitropyridine N-oxide. Subsequent catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, which can be further modified to a methoxy group via diazotization and methanolysis. This method achieves regioselectivity critical for positioning fluorine at C3.

Halogenation-Methoxylation Sequential Reactions

Sulfinate Group Introduction: Key Methodologies

Direct Sulfination via Organolithium Reagents and TIMSO

Adapting the procedure from, lithiation of 3-fluoro-4-methoxypyridine at position 2 using butyllithium in THF at -78°C generates a stabilized aryl lithium species. Subsequent reaction with TIMSO (sulfur dioxide-1-methylpyrrolidine adduct) introduces the sulfinate group. The reaction proceeds via sulfur dioxide insertion, forming the lithium sulfinate salt directly. Key parameters include:

This method’s efficiency stems from TIMSO’s stability and controlled SO₂ release, minimizing side reactions.

Sulfur Dioxide Insertion Using DABSO

An alternative route employs DABSO (dibenzothiophene dioxide) as a sulfur dioxide surrogate. Generation of the aryl lithium intermediate from a bromo- or iodo-substituted precursor (e.g., 2-bromo-3-fluoro-4-methoxypyridine) followed by DABSO addition at -78°C yields the sulfinate. Quenching with lithium hydroxide or carbonate converts the intermediate to the lithium salt. Comparative advantages include DABSO’s commercial availability and reduced handling risks compared to gaseous SO₂.

Lithiation and Salt Purification

Lithium Salt Formation

Following sulfination, the lithium salt is precipitated by solvent evaporation or antisolvent addition (e.g., diethyl ether). Source highlights the importance of anhydrous conditions during lithiation to prevent hydrolysis. For example, post-reaction washing with acetone and ether removes residual TIMSO or DABSO byproducts.

Recrystallization for Enhanced Purity

Adapting lithium bis(fluorosulfonyl)imide purification protocols, recrystallization from dimethyl carbonate (DMC) and toluene mixtures yields high-purity lithium sulfinate. Key steps include:

-

Dissolution in polar solvent (DMC) at 50–60°C.

-

Filtration to remove insoluble impurities.

-

Gradual addition of toluene to induce crystallization.

Optimization Challenges and Solutions

Regioselectivity in Lithiation

The methoxy group at C4 directs lithiation predominantly to C3 or C5 via coordination effects. To achieve C2 lithiation, a halogen (e.g., bromine) at C2 may be employed to facilitate halogen-lithium exchange, as seen in. Alternatively, transient directing groups (e.g., silyl ethers) could enhance selectivity, though this remains underexplored for pyridines.

Chemical Reactions Analysis

Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonates.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of sulfides.

Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis and Catalysis

Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate serves as an important reagent in organic synthesis. It can be utilized in various coupling reactions, including:

- Cross-Coupling Reactions: Acts as a nucleophilic coupling partner in palladium-catalyzed reactions, facilitating the formation of complex organic molecules.

- Substitution Reactions: Engages in nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Oxidation | Converts to sulfonates or sulfides | Sulfonates, sulfides |

| Reduction | Produces reduced forms | Various reduced derivatives |

| Substitution | Replaces functional groups | Substituted pyridine derivatives |

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties: Demonstrated efficacy against both gram-positive and gram-negative bacteria, indicating potential use as an antimicrobial agent.

- Anticancer Potential: In vitro studies show that it can induce apoptosis in cancer cells by modulating specific signaling pathways, suggesting its role in cancer therapy.

Mechanism of Action:

The compound may interact with enzymes and receptors, influencing metabolic pathways and exhibiting neuroprotective effects. It has been studied for its potential to reduce oxidative stress, which is linked to neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results showed significant inhibition of growth for both Staphylococcus aureus and Escherichia coli at varying concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers assessed the compound's ability to induce apoptosis in human cancer cell lines. The findings revealed that treatment with this compound led to increased cell death rates compared to untreated controls, suggesting its potential application in cancer therapeutics.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it valuable for synthesizing complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Key Observations :

Substituent Position Effects :

- The target compound (3-fluoro-4-methoxy) and its 3-fluoro-6-methoxy analog (CAS 2219374-59-9) share identical molecular formulas but differ in methoxy group placement. This positional isomerism could significantly alter electronic properties (e.g., electron-withdrawing/donating effects) and solubility .

- Methyl-substituted analogs (CAS 2228912-87-4 and 2230807-14-2) exhibit lower molecular weights due to the absence of fluorine but include methyl groups, which may enhance hydrophobicity .

Biological Activity

Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various chemical methods, typically involving the reaction of 3-fluoro-4-methoxypyridine-2-sulfinic acid with lithium-containing reagents under controlled conditions. The synthesis often employs solvents like tetrahydrofuran (THF) and reagents such as butyllithium to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways related to oxidative stress and inflammation, although the exact molecular targets remain under investigation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microbial strains, making it a candidate for further development as an antimicrobial agent .

- Anticancer Activity : There is ongoing research into the anticancer properties of this compound, with studies suggesting that it may induce apoptosis in cancer cells through specific signaling pathways .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, which suggests its potential as a therapeutic agent in treating infections.

2. Anticancer Mechanisms

In a recent study focusing on cancer cell lines, this compound was found to inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of PI3K/Akt signaling pathways, which are crucial in cancer progression .

Data Summary

Q & A

Q. What are the standard synthetic protocols for lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate, and how do reaction conditions influence yield?

The compound is synthesized via two primary routes:

- Aqueous method : Reacting 3-fluoro-4-methoxypyridine-2-sulfinic acid with lithium hydroxide in water at ~25°C, yielding the lithium salt through neutralization .

- Non-aqueous method : Using butyllithium in tetrahydrofuran (THF) under inert conditions to avoid intermediate decomposition. This method requires strict temperature control (<0°C) and anhydrous solvents . Yield optimization hinges on solvent choice, reaction time, and avoiding side reactions (e.g., oxidation of the sulfinate group). THF enhances solubility but may require slower reagent addition to prevent exothermic side reactions.

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine at C3, methoxy at C4) via chemical shift analysis. For example, the fluorine atom induces deshielding in adjacent protons .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 197.1 (corresponding to [C₆H₅FNO₃S]⁻) and confirms the absence of sulfonic acid byproducts .

- Elemental analysis : Matches experimental C, H, N, and S percentages with theoretical values to verify purity (>98%).

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize intermediate decomposition?

Decomposition often occurs during sulfinic acid activation. Mitigation strategies include:

- Low-temperature reactions : Maintain temperatures below 0°C when using butyllithium to stabilize reactive intermediates .

- Inert atmosphere : Use argon or nitrogen to prevent oxidation of the sulfinate group.

- Solvent selection : THF improves lithium coordination, but switching to dimethylformamide (DMF) may reduce side reactions in polar aprotic media. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect premature termination.

Q. How should discrepancies in reported reactivity of this compound in cross-coupling reactions be addressed?

Contradictions in reactivity (e.g., Suzuki vs. Ullmann coupling efficiency) may arise from:

- Substituent electronic effects : The electron-withdrawing fluorine and methoxy groups alter the pyridine ring’s electron density, affecting metal catalyst compatibility .

- Lithium coordination : The Li⁺ ion may interfere with palladium catalysts. Replacing lithium with tetrabutylammonium counterions can enhance coupling yields . Systematic studies varying catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and solvents (THF vs. dioxane) are recommended to identify optimal conditions.

Q. What methodological approaches are recommended for assessing the bioactivity of this compound in oxidative stress models?

- In vitro assays : Measure ROS (reactive oxygen species) scavenging in cell lines (e.g., HEK293) using fluorescent probes like DCFH-DA. Include controls with ascorbic acid for comparison .

- Enzyme inhibition studies : Test interactions with NADPH oxidase or SOD (superoxide dismutase) via kinetic assays. Use isothermal titration calorimetry (ITC) to quantify binding affinities.

- In vivo models : Administer the compound in zebrafish or murine models of inflammation, monitoring biomarkers (e.g., TNF-α, IL-6) via ELISA.

Q. What strategies can elucidate the mechanism of action of this compound in modulating enzyme activity?

- Isotopic labeling : Incorporate O or F isotopes to track metabolic pathways via NMR or PET imaging.

- Computational modeling : Perform DFT calculations to predict binding modes with target enzymes (e.g., kinases or oxidoreductases).

- X-ray crystallography : Co-crystallize the compound with proteins to resolve 3D interaction sites, leveraging synchrotron facilities for high-resolution data .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting data on the stability of this compound under acidic conditions?

Discrepancies may stem from:

- pH-dependent degradation : Stability assays at varying pH (2–7) show decomposition below pH 4 due to sulfinate protonation. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological studies .

- Counterion effects : Replace Li⁺ with K⁺ or Na⁺ to assess ion-pairing impacts on stability. Validate findings via HPLC-MS to identify degradation products (e.g., sulfonic acid derivatives).

Comparative Studies

Q. How does the substitution pattern (fluoro, methoxy, sulfinate) influence the reactivity of this compound compared to analogs?

- Electron-withdrawing fluorine : Increases electrophilicity at C2, enhancing nucleophilic aromatic substitution (SNAr) reactivity vs. unsubstituted pyridines .

- Methoxy group : Ortho/para-directing effects alter regioselectivity in cross-coupling reactions. Compare with 2-fluoro-4-iodo-3-methoxypyridine () to isolate substituent contributions.

- Sulfinate group : Acts as a leaving group in Pd-catalyzed couplings. Contrast with methylsulfonyl analogs to evaluate leaving-group efficacy .

Methodological Resources

- Spectral libraries : Reference PubChem (CID: [insert CID]) for NMR and MS data .

- Synthetic protocols : Follow ACS Organic Process Research & Development guidelines for lithium salt synthesis .

- Safety protocols : Use gloveboxes for air-sensitive reactions and consult SDS for handling lithium compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.